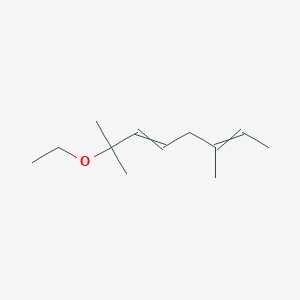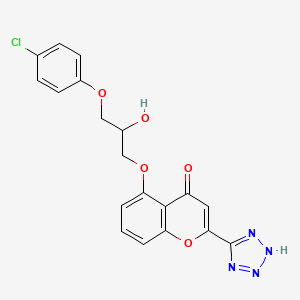
5-(3-(4-Chlorophenoxy)-2-hydroxypropoxy)-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-(3-(4-Chlorophenoxy)-2-hydroxypropoxy)-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one is a complex organic molecule that features a combination of several functional groups, including a chlorophenoxy group, a hydroxypropoxy group, a tetrazole ring, and a benzopyranone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(4-Chlorophenoxy)-2-hydroxypropoxy)-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate epoxide under basic conditions to form the chlorophenoxy intermediate.
Introduction of the Hydroxypropoxy Group: The chlorophenoxy intermediate is then reacted with an epoxide to introduce the hydroxypropoxy group.
Formation of the Tetrazole Ring: The hydroxypropoxy intermediate is subjected to a cyclization reaction with sodium azide and an appropriate catalyst to form the tetrazole ring.
Formation of the Benzopyranone Structure: The final step involves the cyclization of the tetrazole intermediate with a suitable aldehyde or ketone under acidic conditions to form the benzopyranone structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
化学反応の分析
Types of Reactions
5-(3-(4-Chlorophenoxy)-2-hydroxypropoxy)-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one: can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone or aldehyde groups can be reduced to form alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Cyclization: The tetrazole ring can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Cyclization: Catalysts such as Lewis acids (e.g., aluminum chloride) are often used to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ketone can yield an alcohol.
科学的研究の応用
5-(3-(4-Chlorophenoxy)-2-hydroxypropoxy)-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one: has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique combination of functional groups, which may interact with various biological targets.
Pharmacology: Research is conducted to understand its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.
Industrial Chemistry: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Biological Research: Studies are conducted to explore its potential as a bioactive molecule with applications in areas such as antimicrobial, anticancer, and anti-inflammatory research.
作用機序
The exact mechanism of action of 5-(3-(4-Chlorophenoxy)-2-hydroxypropoxy)-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may interfere with intracellular signaling pathways, affecting gene expression and protein synthesis.
類似化合物との比較
5-(3-(4-Chlorophenoxy)-2-hydroxypropoxy)-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-4-one: can be compared with other similar compounds, such as:
Tetrazole Derivatives: These compounds share the tetrazole ring and may have similar biological activities.
Chlorophenoxy Compounds: These compounds share the chlorophenoxy group and may have similar chemical reactivity.
Benzopyranone Derivatives: These compounds share the benzopyranone structure and may have similar pharmacological properties.
List of Similar Compounds
- 5-(4-Chlorophenyl)-1H-tetrazole
- 4-Chlorophenoxyacetic acid
- 2-Hydroxy-4H-1-benzopyran-4-one
These similar compounds highlight the unique combination of functional groups in This compound , which contributes to its distinct chemical and biological properties.
特性
CAS番号 |
53736-48-4 |
|---|---|
分子式 |
C19H15ClN4O5 |
分子量 |
414.8 g/mol |
IUPAC名 |
5-[3-(4-chlorophenoxy)-2-hydroxypropoxy]-2-(2H-tetrazol-5-yl)chromen-4-one |
InChI |
InChI=1S/C19H15ClN4O5/c20-11-4-6-13(7-5-11)27-9-12(25)10-28-15-2-1-3-16-18(15)14(26)8-17(29-16)19-21-23-24-22-19/h1-8,12,25H,9-10H2,(H,21,22,23,24) |
InChIキー |
WMMASSSXZPGHJX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)OCC(COC3=CC=C(C=C3)Cl)O)C(=O)C=C(O2)C4=NNN=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


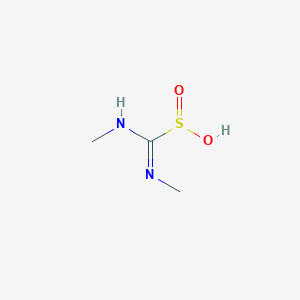
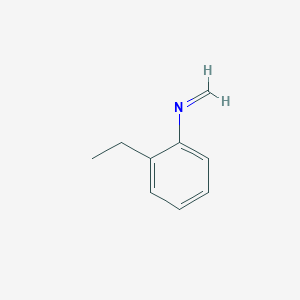
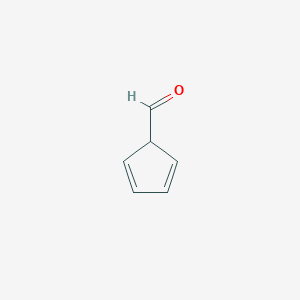
silane](/img/structure/B14628319.png)
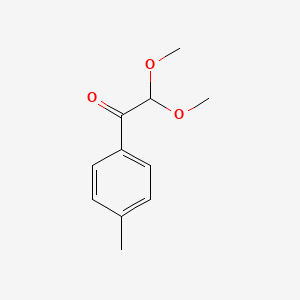
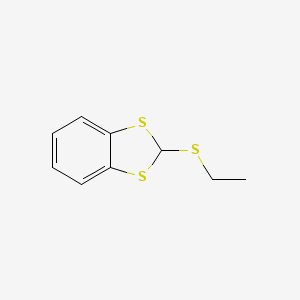
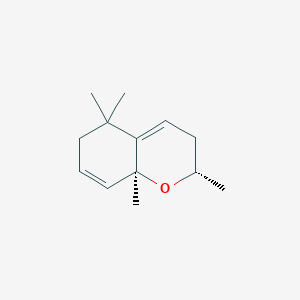
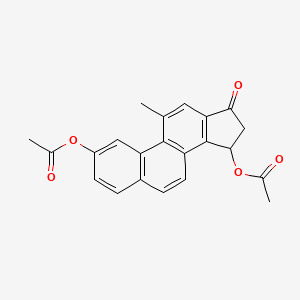
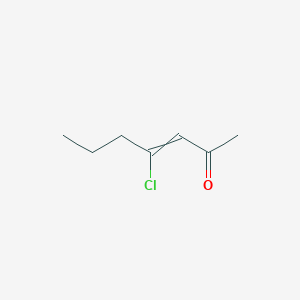
![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B14628347.png)
![Methyl 2-bromobicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B14628355.png)


